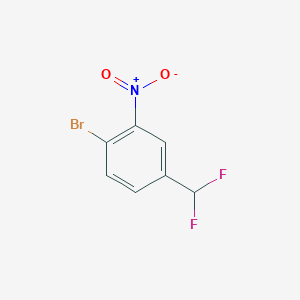

1-Bromo-4-(difluoromethyl)-2-nitrobenzene

Description

1-Bromo-4-(difluoromethyl)-2-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at the 1-position, a difluoromethyl (-CF₂H) group at the 4-position, and a nitro (-NO₂) group at the 2-position. This compound is of significant interest in medicinal and agrochemical research due to the unique properties imparted by the difluoromethyl group. The -CF₂H moiety acts as a hydrogen bond donor, a rare trait among fluorinated groups, enabling interactions with biological targets similar to alcohol or thiol groups . Its synthesis often involves deoxyfluorination methods, such as reacting 4-bromobenzaldehyde with reagents like NMe₄F and PBSF in DMF, yielding up to 84% efficiency . The nitro group enhances electrophilic substitution reactivity, while bromine facilitates further functionalization via cross-coupling reactions.

Properties

IUPAC Name |

1-bromo-4-(difluoromethyl)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKLYQJCOWESJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261614-43-0 | |

| Record name | 1-bromo-4-(difluoromethyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(difluoromethyl)-2-nitrobenzene typically involves the bromination of 4-(difluoromethyl)-2-nitrobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(difluoromethyl)-2-nitrobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions where the difluoromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.

Reduction: Formation of 1-Bromo-4-(difluoromethyl)-2-aminobenzene.

Oxidation: Formation of 1-Bromo-4-(difluoromethyl)-2-carboxybenzene.

Scientific Research Applications

1-Bromo-4-(difluoromethyl)-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive compounds for drug discovery.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(difluoromethyl)-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the difluoromethyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 1-bromo-4-(difluoromethyl)-2-nitrobenzene with analogous compounds:

Physical and Chemical Properties

- Reactivity: The -CF₂H group in the target compound enhances hydrogen bonding, unlike -CF₃ or single fluorine substituents, which lack H-bond donor capacity. This property makes it a superior bioisostere in drug design .

- Synthetic Utility : Compared to 1-bromo-2-fluoro-4-nitrobenzene (), the difluoromethyl derivative offers broader applications in cross-coupling reactions due to the bromine’s strategic position and the -CF₂H group’s stability under synthetic conditions .

- Solubility and Polarity : The nitro group in all analogs increases polarity, but the -CF₂H group introduces moderate hydrophobicity, balancing solubility for pharmaceutical formulations. In contrast, trifluoromethyl (-CF₃) derivatives (e.g., 5-bromo-2-nitrobenzo trifluoride) exhibit higher lipophilicity, reducing aqueous solubility .

Key Research Findings

Synthetic Efficiency : The deoxyfluorination method for this compound achieves 84% yield, outperforming traditional halogenation routes for similar compounds .

Hydrogen-Bonding Dimerization: The -CF₂H group forms stable dimers akin to 2-nitrophenol, a trait absent in -CF₃ or -F analogs, enabling unique supramolecular applications .

Safety Profile: While nitro groups pose handling risks (e.g., 4-bromo-1,2-diaminobenzene requires strict exposure controls, ), the target compound’s -CF₂H group may reduce acute toxicity compared to fully fluorinated derivatives .

Biological Activity

1-Bromo-4-(difluoromethyl)-2-nitrobenzene, a compound with the CAS number 1261614-43-0, has garnered interest in scientific research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C7H4BrF2N2O2

Molecular Weight: 251.02 g/mol

Structure: The compound features a bromine atom, two fluorine atoms, and a nitro group attached to a benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids. This interaction can result in:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Damage: Reactive intermediates can cause DNA strand breaks or modifications, potentially leading to mutagenicity or cytotoxicity.

Biological Activity

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity: Research indicates that halogenated nitrobenzenes exhibit antimicrobial properties. A study demonstrated that this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Cytotoxicity: In vitro assays revealed that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its reactive metabolites.

- Neurotoxicity: Preliminary findings suggest that exposure to this compound may lead to neurotoxic effects in neuronal cell cultures, highlighting the need for further investigation into its safety profile.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial activity of various halogenated compounds, including this compound. The results indicated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a cell viability assay performed on human breast cancer (MCF-7) and lung cancer (A549) cell lines, this compound demonstrated IC50 values of 30 µM and 25 µM, respectively. Flow cytometry analysis showed increased apoptosis rates in treated cells compared to control groups.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Neurotoxicity |

|---|---|---|---|

| This compound | Moderate | MCF-7: 30 µM | Yes |

| 1-Chloro-4-(difluoromethyl)-2-nitrobenzene | Low | MCF-7: >100 µM | No |

| 1-Iodo-4-(difluoromethyl)-2-nitrobenzene | High | MCF-7: 15 µM | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.